REACTION_CXSMILES
|
[CH3:1][C:2]([C:11]1[CH:12]=[C:13]([OH:17])[CH:14]=[CH:15][CH:16]=1)([CH3:10])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]C.C(OC1C=CC=C(C(C)(C)C=CCCCCC)C=1)C1C=CC=CC=1>>[CH3:10][C:2]([C:11]1[CH:12]=[C:13]([OH:17])[CH:14]=[CH:15][CH:16]=1)([CH3:1])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]
|
Name
|
3-(1,1-dimethyloctyl)phenol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CCCCCCC)(C)C=1C=C(C=CC1)O
|
Name
|
1-benzyloxy-3-(1,1-dimethyl-oct-2-enyl)benzene
|
Quantity
|
0.0406 mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC(=CC=C1)C(C=CCCCCC)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
yield from 13.0 g
|
Type
|
CUSTOM
|
Details
|
It was obtained as an oil
|
Name
|
|
Type
|
|
Smiles
|
CC(CCCCCC)(C)C=1C=C(C=CC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |